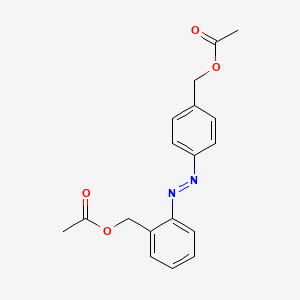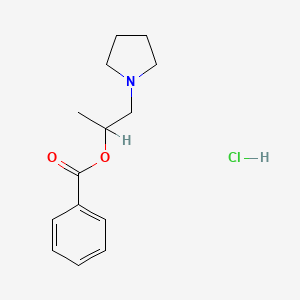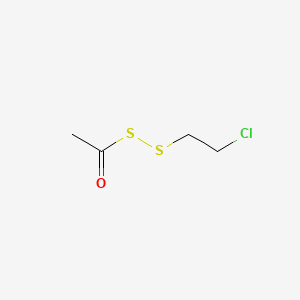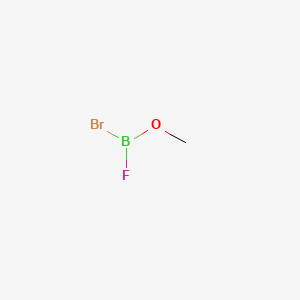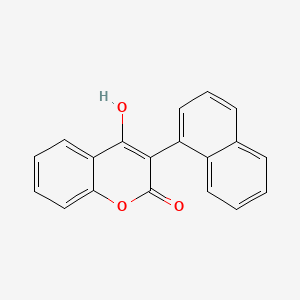
4-Hydroxy-3-(1-naphthyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(1-naphthyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(1-naphthyl)coumarin typically involves the condensation of 4-hydroxycoumarin with 1-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(1-naphthyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(1-naphthyl)coumarin.
Reduction: Formation of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(1-naphthyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticoagulant properties, similar to other coumarin derivatives like warfarin.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(1-naphthyl)coumarin involves its interaction with various molecular targets. In the context of its anticoagulant properties, it inhibits vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting an anticoagulant effect .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: Another coumarin derivative with potent anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
4-Hydroxycoumarin: The parent compound, widely used in the synthesis of various derivatives.
Uniqueness
4-Hydroxy-3-(1-naphthyl)coumarin is unique due to the presence of the naphthyl group, which enhances its chemical stability and potential for diverse applications. The naphthyl group also contributes to its distinct photophysical properties, making it valuable in the development of fluorescent probes and sensors .
Propiedades
Número CAS |
39923-41-6 |
|---|---|
Fórmula molecular |
C19H12O3 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-naphthalen-1-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,20H |
Clave InChI |
HOHNSHNCSSSVEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


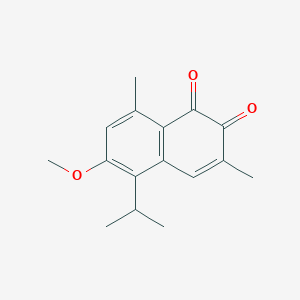
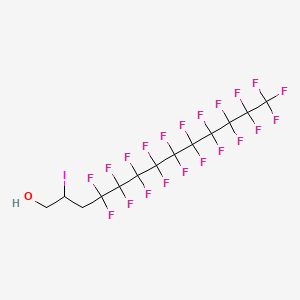
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
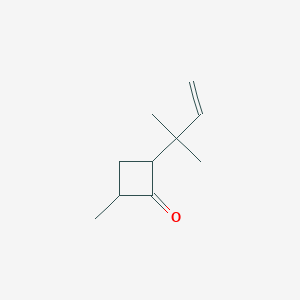
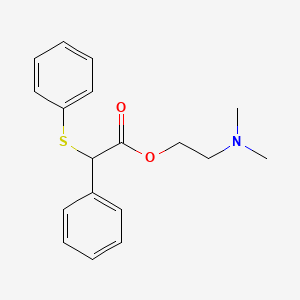

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
